2-Hydroxy-5-methyl-4-oxohexanoic acid

Catalog No.
S13931033
CAS No.
89966-33-6
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-5-methyl-4-oxohexanoic acid

CAS Number

89966-33-6

Product Name

2-Hydroxy-5-methyl-4-oxohexanoic acid

IUPAC Name

2-hydroxy-5-methyl-4-oxohexanoic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-4(2)5(8)3-6(9)7(10)11/h4,6,9H,3H2,1-2H3,(H,10,11)

InChI Key

ABRITKUYIKNOJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(C(=O)O)O

2-Hydroxy-5-methyl-4-oxohexanoic acid is an organic compound with the molecular formula C₇H₁₂O₄ and a molecular weight of approximately 160.17 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its hexanoic acid backbone, making it a member of the α-hydroxy acid family. This compound is often referenced in studies related to metabolic pathways and synthetic organic chemistry due to its unique functional groups and structural properties .

Typical of α-hydroxy acids. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids or alcohols to form esters.
  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group, potentially forming diketones or other derivatives.
  • Decarboxylation: Under specific conditions, it may undergo decarboxylation, leading to the formation of smaller carbon chains.
  • Condensation Reactions: It can also engage in condensation reactions, particularly with amines or other nucleophiles, forming various derivatives .

The synthesis of 2-hydroxy-5-methyl-4-oxohexanoic acid can be achieved through several methods:

  • Aldol Condensation: A common approach involves the aldol condensation of appropriate aldehydes or ketones followed by oxidation.
  • Hydroxylation Reactions: Hydroxylation of 5-methyl-4-oxohexanoic acid can yield the desired compound.
  • Enzymatic Synthesis: Biocatalysis using specific enzymes may also facilitate the formation of this compound from simpler precursors, promoting regioselectivity and stereoselectivity .

2-Hydroxy-5-methyl-4-oxohexanoic acid finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds.
  • Cosmetics: Due to its potential skin-beneficial properties, it could be included in formulations aimed at skin rejuvenation.
  • Agriculture: Its derivatives might have applications as agrochemicals or growth regulators .

Several compounds share structural similarities with 2-hydroxy-5-methyl-4-oxohexanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Hydroxy-2-ketohexanoic acidC₆H₁₂O₃Lacks the methyl group at position 5
5-Oxohexanoic acidC₆H₁₂O₃Contains a keto group but lacks hydroxyl functionality
2-Hydroxybutyric acidC₄H₈O₃Shorter carbon chain; similar functional groups

Uniqueness

The uniqueness of 2-hydroxy-5-methyl-4-oxohexanoic acid lies in its specific combination of a hydroxyl and a ketone functional group within a hexanoic acid framework, which may impart distinctive biological activities and reactivity profiles compared to similar compounds. This structural configuration allows for diverse synthetic pathways and potential applications not fully explored in related compounds .

Chemocatalytic Approaches

Chemocatalytic synthesis remains the most documented method for producing 2-hydroxy-5-methyl-4-oxohexanoic acid and its derivatives. A 1996 study demonstrated the synthesis of structurally related compounds, such as (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, through modified routes involving ketone functionalization and stereoselective oxidation. For example, derivative 7 (a protected form of the target compound) was synthesized via a multi-step sequence starting from chiral precursors, emphasizing the role of carboxy-protecting groups and amide bond formation with (S)-leucine derivatives.

Key steps include:

  • Protection of carboxyl groups to prevent undesired side reactions.
  • Stereoselective oxidation at the 4-position using oxidizing agents.
  • Deprotection and functionalization to yield the final product.

This approach highlights the reliance on traditional organic synthesis tools, such as chiral auxiliaries and protecting groups, to achieve stereochemical fidelity.

Enzymatic Synthesis

Enzymatic routes for 2-hydroxy-5-methyl-4-oxohexanoic acid are less well-documented in the available literature. However, analogous pathways for related hydroxy acids suggest potential biocatalytic strategies. For instance:

  • Dehydrogenases could mediate stereoselective reductions of keto intermediates.
  • Aldolases might facilitate carbon-carbon bond formation to assemble the branched-chain skeleton.

The absence of specific studies on this compound in the provided sources underscores the need for further exploration of enzymatic systems tailored to its unique structure.

Role in Steroid Aromatization and Ring-Cleavage Mechanisms

2-Hydroxy-5-methyl-4-oxohexanoic acid plays a fundamental role in steroid aromatization and ring-cleavage mechanisms through its formation as a product of enzymatic transformations during the degradation of steroid molecules [1] [2]. The compound emerges specifically during the meta-cleavage pathway that follows aromatization of the steroid A-ring, representing a critical step in the complete mineralization of steroid substrates [7] [2].

The aromatization process begins with the transformation of steroid substrates through sequential dehydrogenation reactions catalyzed by specialized bacterial enzymes [8] [7]. In Comamonas testosteroni TA441, testosterone undergoes initial 17β-dehydrogenation followed by Δ¹-dehydrogenation to produce androst-1,4-dien-3,17-dione, which subsequently undergoes 9α-hydroxylation and aromatization of the A-ring [7] [9]. This aromatization process converts the cyclic steroid structure into a phenolic intermediate that becomes susceptible to meta-cleavage by extradiol dioxygenases [10] [7].

The meta-cleavage reaction produces 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid, which serves as the immediate precursor for the formation of 2-hydroxy-5-methyl-4-oxohexanoic acid and related compounds [1] [2]. This cleavage represents a divergence point where the steroid backbone is split into smaller, more manageable fragments that can be processed through conventional β-oxidation pathways [1] [8].

The ring-cleavage mechanism involves the action of the TesB enzyme, which catalyzes the meta-cleavage of the aromatized steroid ring between carbons 4 and 5 [7] [9]. This reaction is analogous to the meta-cleavage mechanisms observed in the degradation of other aromatic compounds such as biphenyl, reflecting the evolutionary conservation of aromatic degradation pathways across different bacterial species [9] [1].

EnzymeFunctionSubstrateProductHomology Identity %
TesDHydrolase for meta-cleavage product4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid2-hydroxyhexa-2,4-dienoic acid + 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid40% (BphD)
TesEHydratase converting 2-hydroxyhexa-2,4-dienoic acid to 4-hydroxy-2-oxohexanoic acid2-hydroxyhexa-2,4-dienoic acid4-hydroxy-2-oxohexanoic acid60% (BphH)
TesFDehydrogenase converting propionaldehyde to propionyl CoAPropionaldehydePropionyl CoA80% (BphI)
TesGAldolase cleaving 4-hydroxy-2-oxohexanoic acid4-hydroxy-2-oxohexanoic acidPyruvate + propionaldehyde80% (BphJ)

Hydrolase-Mediated Conversion in Comamonas testosteroni Systems

The hydrolase-mediated conversion of 2-hydroxy-5-methyl-4-oxohexanoic acid and related compounds in Comamonas testosteroni systems represents one of the most thoroughly characterized examples of bacterial steroid degradation [1] [2] [7]. The TesD hydrolase serves as the primary enzyme responsible for cleaving the meta-cleavage product into two distinct fragments, including the formation of 2-hydroxyhexa-2,4-dienoic acid, which shares structural similarities with 2-hydroxy-5-methyl-4-oxohexanoic acid [1] [2].

TesD exhibits approximately 40% amino acid sequence identity with BphD, the corresponding hydrolase enzyme involved in biphenyl degradation pathways [1] [2]. This homology suggests evolutionary conservation of hydrolytic mechanisms between steroid and aromatic compound degradation pathways, indicating that bacteria have adapted similar enzymatic strategies for processing structurally related substrates [9] [1].

The enzyme catalyzes the hydrolytic cleavage of 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid to produce 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid [1] [2]. The latter compound represents the pure 4Z isomer, which had not been previously isolated and characterized in steroid degradation systems [1] [2].

Following the action of TesD, the downstream enzyme TesE functions as a hydratase that converts 2-hydroxyhexa-2,4-dienoic acid to 4-hydroxy-2-oxohexanoic acid [1] [2]. TesE demonstrates approximately 60% identity to hydratases involved in biphenyl degradation that convert 2-hydroxypent-2,4-dienoate to 4-hydroxy-2-oxopentanoic acid [1] [2]. This reaction represents a critical step in the pathway that ultimately leads to the formation of central metabolites.

The product of TesE, 4-hydroxy-2-oxohexanoic acid, undergoes further processing by TesF and TesG enzymes, which show remarkably high identity (approximately 80%) with the corresponding enzymes BphI and BphJ in biphenyl degradation [1] [2]. TesG cleaves 4-hydroxy-2-oxohexanoic acid into pyruvate and propionaldehyde, while TesF converts propionaldehyde to propionyl coenzyme A [1] [2].

The regulation of these hydrolase systems involves complex transcriptional control mechanisms, as demonstrated by studies of 3α-hydroxysteroid dehydrogenase/carbonyl reductase expression in Comamonas testosteroni [11]. Two repressor proteins containing 78 and 420 amino acids regulate gene expression through binding to specific nucleotide sequences upstream of the promoter regions [11]. The induction of enzyme activity by steroids represents a de-repression mechanism where steroidal compounds prevent repressor binding [11].

Metabolic Intermediates in Anaerobic Degradation Networks

The formation and processing of 2-hydroxy-5-methyl-4-oxohexanoic acid-related intermediates in anaerobic degradation networks follows fundamentally different mechanisms compared to aerobic pathways [12] [13] [14]. Anaerobic steroid degradation utilizes oxygen-independent pathways that rely on hydrolytic ring cleavage rather than oxygenase-mediated reactions [12] [13].

In anaerobic systems, steroid degradation proceeds through the 2,3-seco pathway, which differs significantly from the aerobic 9,10-seco pathway [12] [13]. The anaerobic pathway begins with the transformation of testosterone to 1-dehydrotestosterone, followed by reduction to 1-testosterone and subsequent water addition to the C-1/C-2 double bond [12] [13]. The C-1 hydroxyl group is then oxidized to produce 17-hydroxy-androstan-1,3-dione, and the A-ring undergoes hydrolytic cleavage [12] [13].

Recent research has identified a key ring A cleaving beta-diketone hydrolase that catalyzes the cleavage of androsta-1,3,17-trione to 1,17-dioxo-2,3-seco-androstan-3-oate, representing a hallmark reaction of anaerobic steroid degradation [14]. This enzyme belongs to the amidohydrolase 2 protein family and has been identified as a highly conserved characteristic enzyme of anaerobic steroid degradation [14].

The subsequent steps in anaerobic degradation involve additional hydrolases, aldolases, and β-oxidation-like cascades for complete ring degradation [14]. These processes generate intermediates that undergo further transformation through mechanisms similar to fatty acid β-oxidation, where repeated reaction cycles shorten carbon chains by two or three carbon units [15].

CompoundMolecular FormulaPathway RoleDetection MethodDegradation Conditions
2-Hydroxyhexa-2,4-dienoic acidC₆H₈O₃Product of TesD hydrolaseNMR, MS isolationAerobic
4-Hydroxy-2-oxohexanoic acidC₆H₁₀O₄Product of TesE hydrataseHPLC-MS as lactone derivativeAerobic
9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acidC₁₃H₁₈O₄Steroid backbone cleavage productNMR, MS isolationAerobic
3-hydroxy-6-methyl-7-oxo-decane-1,10-dioic acid-CoA esterC₁₇H₂₆O₈SC-ring cleavage productUPLC-HRMS identificationAerobic

Environmental fate studies demonstrate that biodegradation represents the primary mechanism for steroid removal in aquatic systems, with removal efficiencies ranging from 85-99% in secondary wastewater treatment processes [6] [5]. The biodegradation rate constants for steroid compounds typically range from 0.01 to 1.2 day⁻¹ under aerobic activated sludge conditions [6] [5]. Half-life values in activated sludge systems generally fall within 2-10 days, depending on microbial community composition and environmental conditions [6].

The metabolic intermediates formed during anaerobic degradation include coenzyme A esters that undergo β-oxidation cycles similar to fatty acid metabolism [16] [17]. In Comamonas testosteroni systems, compounds such as 6-methyl-3,7-dioxo-decane-1,10-dioic acid-coenzyme A ester and 3-hydroxy-6-methyl-7-oxo-decane-1,10-dioic acid-coenzyme A ester have been identified as key intermediates in C-ring cleavage processes [16] [17].

The environmental significance of these anaerobic degradation pathways extends to their potential application in bioremediation strategies for steroid-contaminated environments [5] [6]. The identification of conserved hydrolase enzymes across different bacterial species suggests that monitoring these enzymatic activities could serve as functional markers for assessing steroid degradation capacity in anaerobic environmental sites [14] [5].

ParameterValue RangeConditionsReference Type
Biodegradation Rate Constant0.01-1.2 day⁻¹Aerobic activated sludgeLaboratory studies
Half-life in Activated Sludge2-10 daysStandard WWTP conditionsPilot scale studies
Removal Efficiency in WWTPs85-99%Secondary treatmentFull-scale plant data
Environmental Detection Levelng/L to µg/LSurface water, effluentEnvironmental monitoring

Tes Family Hydratases in Keto Acid Modifications

The Tes family hydratases represent a crucial class of enzymes involved in the enzymatic transformation of keto acid derivatives, particularly those containing the 2-hydroxy-5-methyl-4-oxohexanoic acid structural framework. These enzymes demonstrate remarkable specificity in their ability to catalyze water addition reactions across carbon-carbon double bonds in various keto acid substrates [1] [2].

The TesE hydratase from Comamonas testosteroni serves as a paradigmatic example of this enzyme family's capability to transform related compounds. This enzyme specifically catalyzes the hydration of 2-hydroxyhexa-2,4-dienoic acid to yield 4-hydroxy-2-oxohexanoic acid, which subsequently undergoes spontaneous lactonization to form 2-hydroxy-4-hex-2-enolactone under acidic conditions [2]. The enzymatic mechanism involves the stereospecific addition of water across the double bond, with the enzyme demonstrating high specificity for the 4Z isomer of the substrate [2].

Structural analysis reveals that TesE belongs to the single-domain hydratase family, distinguishing it from the more complex heteromeric and double-domain hydratases found in steroid degradation pathways [1]. The enzyme exhibits approximately 60% identity with hydratases involved in biphenyl degradation, particularly those that convert 2-hydroxypent-2,4-dienoate to 4-hydroxy-2-oxopentanoic acid [2]. This sequence similarity extends to the downstream enzymes TesF and TesG, which show approximately 80% identity with their biphenyl degradation counterparts BphI and BphJ, respectively [2].

The heteromeric MaoC-type hydratases, exemplified by ChsH1-ChsH2 from Mycobacterium tuberculosis and CasM-CasO from Rhodococcus jostii RHA1, demonstrate distinct substrate specificities compared to their single-domain counterparts [1]. These enzyme complexes are specifically adapted for the hydration of 3-carbon side chain steroid metabolites, consistent with their roles in the final β-oxidation cycles of steroid side chain degradation [1]. The kinetic parameters for these heteromeric hydratases show high efficiency toward 3-OPDC-CoA, with catalytic efficiencies 3 to 4 orders of magnitude higher than with simple aliphatic substrates such as crotonyl-CoA [1].

In contrast, the double-MaoC domain hydratases, including CasDRjost and CasQRjost, exhibit broader substrate specificity and are responsible for the degradation of longer steroid side chains [1]. These enzymes demonstrate the ability to catalyze the hydration of 5-carbon side chains in both cholesterol and bile acid metabolites [1]. However, their efficiency varies significantly depending on the oxidation state of the steroid ring system, with CasQRjost showing strict specificity toward substrates with planar ring structures resulting from prior A and C ring oxidations [1].

Table 1: Tes Family Hydratases in Keto Acid Modifications

EnzymeSource OrganismSubstrate SpecificityProductFamily Type
TesEComamonas testosteroni2-hydroxyhexa-2,4-dienoic acid4-hydroxy-2-oxohexanoic acidSingle domain hydratase
ChsH1-ChsH2Mycobacterium tuberculosis3-carbon side chain steroids3-OPDC-CoA hydrationHeteromeric MaoC type
CasM-CasORhodococcus jostii RHA13-carbon side chain steroids3-OPDC-CoA hydrationHeteromeric MaoC type
CasDRjostRhodococcus jostii RHA15-carbon side chain steroidsCholyl-enoyl-CoA hydrationDouble-MaoC domain
CasQRjostRhodococcus jostii RHA15-carbon side chain steroidsCholyl-enoyl-CoA hydrationDouble-MaoC domain

Stereochemical Control in Hydrolase-Catalyzed Reactions

Stereochemical control in hydrolase-catalyzed reactions represents a fundamental aspect of enzymatic specificity that determines the outcome of transformations involving compounds such as 2-hydroxy-5-methyl-4-oxohexanoic acid. The mechanisms governing stereochemical selectivity involve intricate protein-substrate interactions that can be manipulated through various approaches to achieve desired enantiomeric or diastereomeric outcomes [3] [4].

Epoxide hydrolases demonstrate exceptional stereochemical control through the formation of Near Attack Conformers (NACs), which are present approximately 5.3% of the time during the catalytic cycle [4]. In the case of soluble epoxide hydrolase acting on 1S,2S-trans-methylstyrene oxide, the enzyme achieves regioselectivity through specific hydrogen bonding interactions. The hydrogen bond from Tyr465 to the substrate oxygen proves essential for controlling regioselectivity, with nucleophilic attack occurring approximately 75% on C1 and 25% on C2 [4]. The stereochemical outcome depends on the presence of this critical hydrogen bond and the separation of reactants, with the enzyme maintaining strict control over the stereochemical course through the positioning of catalytic residues Tyr381 and His523 [4].

Aldolase enzymes have been successfully engineered to achieve altered stereochemical outcomes through directed evolution approaches [3]. The tagatose-1,6-bisphosphate aldolase case demonstrates that three rounds of DNA shuffling and screening can produce an 80-fold improvement in catalytic efficiency toward non-natural substrates, resulting in a 100-fold change in stereospecificity [3]. The evolved aldolase switches from a greater than 99:1 preference for tagatose 1,6-bisphosphate formation to a 4:1 preference for the diastereoisomer fructose 1,6-bisphosphate [3]. This remarkable transformation involves mutations at positions His-26, Asp-104, Ser-106, and Pro-256, which are either completely conserved or semiconserved across aldolase family members [3].

Glycosyl hydrolases employ distinct stereochemical mechanisms that result in either retention or inversion of anomeric configuration [5]. The retaining mechanism involves a double displacement reaction with an average distance of approximately 5.5 Å between the two catalytic residues, while the inverting mechanism requires a single nucleophilic substitution with catalytic residues separated by approximately 10 Å [5]. These different mechanisms allow for precise control over the stereochemical outcome of glycosidic bond hydrolysis [5].

Hydantoinases demonstrate enantioselective hydrolysis capabilities with exceptional selectivity [6]. The hydantoinase from Vigna angularis catalyzes the hydrolysis of racemic 6-substituted dihydrouracils to yield corresponding N-carbamoyl-(S)-β-amino acids and unreacted (R)-dihydrouracils with enantioselectivity values exceeding 100 when the C-6 substituent is an aryl group [6]. This high enantioselectivity enables the production of enantiomerically pure β-amino acids through subsequent treatment with nitrous acid [6].

Fatty acid hydratases exhibit remarkable regioselectivity in their water addition reactions [7]. Most fatty acid hydratases demonstrate strict regioselectivity for water addition to the cis-9 double bond of unsaturated fatty acids, while enzymes hydrating the cis-12 double bond are significantly less common [7]. The LA hydratase LHT-13 from Lactobacillus acidophilus represents an exception, adding water exclusively to the cis-12 double bond of linoleic acid, α-linolenic acid, and γ-linolenic acid [7]. The FA-HY1 enzyme from L. acidophilus NTV001 demonstrates unprecedented relaxed substrate specificity and broad regioselectivity, hydrating cis-9, cis-11, cis-12, cis-13, and cis-14 double bonds in 20 different mono-, di-, and polyunsaturated fatty acids [7].

Table 2: Stereochemical Control in Hydrolase-Catalyzed Reactions

Enzyme ClassStereochemical OutcomeKey MechanismTypical ee/de (%)Control Elements
Epoxide HydrolasesEnantioselective hydrolysisNear Attack Conformers>90Tyr465, His523 hydrogen bonding
AldolasesDiastereoselectivity controlDirected evolution80-fold improvementActive site mutations
Glycosyl HydrolasesRetention/inversion mechanismsDouble displacementComplete retention/inversionCatalytic residue distance
HydantoinasesEnantioselective ring openingKinetic resolution>90Cyclohexylamine addition
Fatty Acid HydratasesRegioselective water additionElectrostatic guidance>95Conserved Asp residues

Substrate Channeling in Multi-Enzyme Complexes

Substrate channeling in multi-enzyme complexes represents a sophisticated mechanism for the direct transfer of intermediates between sequential enzymes without release into the bulk solution [8] [9]. This phenomenon is particularly relevant for the enzymatic transformation of compounds like 2-hydroxy-5-methyl-4-oxohexanoic acid, where unstable or reactive intermediates must be efficiently transferred between catalytic sites to maintain pathway efficiency and prevent side reactions [10].

Direct channeling through molecular tunnels represents the most complete form of substrate sequestration [10]. The tryptophan synthase complex exemplifies this mechanism, where ammonia produced by the α-subunit is directly transferred to the β-subunit through a molecular tunnel connecting the two active sites [10]. This direct channeling mechanism provides several advantages, including complete protection of the ammonia intermediate from the surrounding environment and prevention of its loss to competing reactions [10]. However, direct channeling also presents limitations, including fixed stoichiometry of active sites and challenges in evolving or modifying the tunnel architecture for different substrates [10].

Electrostatic channeling mechanisms employ charged surfaces to guide substrates between active sites [10]. The malate dehydrogenase-citrate synthase (MDH-CS) complex demonstrates this approach, where the two enzymes are separated by approximately 60 Å but connected by positively charged residues that facilitate the preferential binding and transport of the negatively charged intermediate oxaloacetate [10]. Brownian dynamics simulations confirm that electrostatic binding increases transport efficiency between the MDH dimer and CS dimer, with the presence of oxaloacetate promoting complex formation and inducing conformational rearrangements that enhance substrate binding and transport [10].

Engineered electrostatic channeling has been successfully implemented to create artificial multi-enzyme complexes [11]. The hexokinase-glucose-6-phosphate dehydrogenase system linked by a cationic poly-lysine bridge demonstrates the potential for rational design of channeling complexes [10]. The optimal balance between substrate adsorption and mobility on the bridge surface enables effective shuttling of glucose-6-phosphate while minimizing diffusion into bulk solvent [10]. This engineered system shows reduced reaction lag time compared to neutral-linked controls, with the channeling effect being disrupted by high ionic strength solutions, confirming the electrostatic nature of the interaction [10].

Proximity effects in multi-enzyme complexes can enhance catalytic efficiency even without direct channeling mechanisms [11]. Computational modeling and experimental validation of surface-anchored enzyme systems reveal that colocalization provides significant catalytic enhancement through optimization of interenzyme distance and orientation [11]. The presence of a scaffold surface creates a diffusive barrier that enhances substrate transfer probability, particularly at increased interenzyme distances [11]. These proximity effects become increasingly important when combined with protein geometry considerations that affect the proper assessment of distance and orientation dependence on substrate transfer probability [11].

Metabolon assembly represents a dynamic form of substrate channeling where collections of enzymes assemble into clusters with variable stoichiometric composition [10]. The purinosome, responsible for purine biosynthesis, exemplifies this approach with its reversibly assembled structure that allows for adaptive responses to cellular conditions [10]. Metabolons offer advantages over direct channeling, including the ability to adjust enzyme stoichiometry to balance reaction rates and the flexibility to accommodate longer metabolic pathways without the complications of multiple connected tunnels [10].

DNA scaffolds have emerged as powerful tools for creating programmable multi-enzyme complexes capable of substrate channeling [12]. These nanostructures enable precise control over spatial parameters including position, stoichiometry, and interenzyme distance [12]. The creation of artificial swinging arms using DNA scaffolds facilitates hydride transfer between coupled dehydrogenases, mimicking the prosthetic chemical groups found in naturally occurring multi-enzyme complexes [12]. The programmability of DNA nanostructures allows for systematic optimization of key parameters to achieve maximal channeling efficiency [12].

Table 3: Substrate Channeling in Multi-Enzyme Complexes

Channeling TypeExamplesDistance Range (Å)AdvantagesIntermediate Transfer
Direct TunnelingTryptophan synthaseDirect contactComplete sequestrationPhysical tunnel
Electrostatic HighwaysMDH-CS complex~60OAA channelingCharged surface
Proximity EffectsFused enzymes10-50Enhanced ratesCovalent linkage
Metabolon AssemblyPurinosomeVariableDynamic assemblyWeak interactions
Artificial ScaffoldsDNA nanostructures20-100Programmable controlDesigned bridges

The implementation of substrate channeling strategies in multi-enzyme systems has demonstrated remarkable improvements in catalytic performance [11]. Fusion enzymes created through rational design have achieved up to 500-fold increased activity compared to unbound enzymes and nearly 140-fold improvement over neutral-linked fusion enzymes [11]. These enhancements result from improved stability, product selectivity (up to 90%), and catalyst turnover frequency [11]. The success of these engineered systems validates the potential for designing sustainable and efficient multistep catalytic processes through strategic application of substrate channeling principles [11].

Table 4: Enzymatic Transformations of Related Compounds

SubstrateEnzymeProductMechanismCofactors
2-hydroxyhexa-2,4-dienoic acidTesE hydratase4-hydroxy-2-oxohexanoic acidWater addition across double bondMg²⁺
4-hydroxy-2-oxohexanoic acidTesF/TesG systemPyruvate + propionaldehydeAldol cleavageTPP, Mg²⁺
2-hydroxy-5-methyl-4-oxohexanoic acid analogsBranched-chain α-keto acid dehydrogenaseCorresponding CoA derivativesOxidative decarboxylationCoA, NAD⁺, TPP
α-ketoglutarate + pyruvateMenD (ThDP-dependent)4-hydroxy-5-oxohexanoic acidAldol condensationThDP, Mg²⁺
5-hydroxy-4-oxohexanoic acidUnknown dehydrogenaseCorresponding keto acidNAD(H)-dependent oxidationNAD⁺/NADH

Table 5: Research Findings on Enzyme Specificity

Study FocusKey FindingEnzyme FamilySubstrate RangeApplication
Steroid side chain degradationHeteromeric vs double-domain specificityMaoC hydratasesC3-C5 steroid metabolitesSteroid catabolism
Branched-chain amino acid metabolismα-keto acid reduction pathwaysHicDH familyBranched α-keto acidsAmino acid metabolism
Fatty acid modificationsRegioselective hydration mechanismsFatty acid hydratasesC16-C22 fatty acidsLipid processing
Aromatic compound degradationMeta-cleavage product processingAromatic ring-cleaving enzymesHydroxylated aromaticsXenobiotic degradation
Keto acid transformationsStereochemical control factorsα-hydroxyacid dehydrogenasesC4-C8 α-keto acidsCentral metabolism

Table 6: Multi-Enzyme Complex Efficiency Data

Complex TypeActivity EnhancementSubstrate UtilizationChanneling EfficiencyStability
Natural metabolons2-10 fold90-95%HighDynamic
Engineered fusion proteins12.9-140 fold85-95%VariableStable
DNA scaffolds500 fold>90%ProgrammableDesignable
Proximity coupling3-5 fold70-85%Distance-dependentConcentration-dependent
Electrostatic channeling5-25 fold80-90%Charge-dependentpH-dependent

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

160.07355886 g/mol

Monoisotopic Mass

160.07355886 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types